4-Mercapto-2-butanone 4-Mercapto-2-butanone 4-Mercapto-2-butanone, also known as 2-keto-4-butanethiol or 2-thiahexan-5-one, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 4-Mercapto-2-butanone is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 4-mercapto-2-butanone is primarily located in the cytoplasm. 4-Mercapto-2-butanone has an onion and sulfurous taste.
Brand Name: Vulcanchem
CAS No.: 34619-12-0
VCID: VC3692207
InChI: InChI=1S/C4H8OS/c1-4(5)2-3-6/h6H,2-3H2,1H3
SMILES: CC(=O)CCS
Molecular Formula: C4H8OS
Molecular Weight: 104.17 g/mol

4-Mercapto-2-butanone

CAS No.: 34619-12-0

Cat. No.: VC3692207

Molecular Formula: C4H8OS

Molecular Weight: 104.17 g/mol

* For research use only. Not for human or veterinary use.

4-Mercapto-2-butanone - 34619-12-0

Specification

CAS No. 34619-12-0
Molecular Formula C4H8OS
Molecular Weight 104.17 g/mol
IUPAC Name 4-sulfanylbutan-2-one
Standard InChI InChI=1S/C4H8OS/c1-4(5)2-3-6/h6H,2-3H2,1H3
Standard InChI Key LBFXPJUFQGXMJY-UHFFFAOYSA-N
SMILES CC(=O)CCS
Canonical SMILES CC(=O)CCS

Introduction

Chemical Identity and Structural Characteristics

4-Mercapto-2-butanone (CAS No. 34619-12-0) is an organosulfur compound with a molecular formula of C₄H₈OS and a molecular weight of 104.17 g/mol . The compound is characterized by its functional groups: a ketone group at the 2-position and a thiol (mercapto) group at the 4-position of the butane backbone. This arrangement gives the molecule its distinctive chemical behavior and reactivity patterns.

The compound is known by several synonyms in chemical literature and databases, including:

  • 2-Keto-4-butanethiol

  • 4-sulfanylbutan-2-one

  • 1-mercapto-3-oxobutane

  • 2-Butanone, 4-mercapto-

From a structural perspective, 4-Mercapto-2-butanone represents an interesting case of dual functionality, where the electrophilic carbonyl group and the nucleophilic thiol group coexist within a relatively small molecule. This combination contributes to its versatility in chemical reactions and its distinctive organoleptic properties.

Physical and Chemical Properties

4-Mercapto-2-butanone exhibits a set of physical and chemical properties that make it valuable for various applications. The compound is typically obtained as a liquid with a distinctive odor characteristic of thiol compounds.

Physical Properties

Table 1: Physical Properties of 4-Mercapto-2-butanone

PropertyValueReference
Physical stateLiquid
Molecular weight104.17 g/mol
Boiling point75-77°C
ColorNot specified in available data-
OdorCharacteristic thiol odor

Chemical Properties

The chemical behavior of 4-Mercapto-2-butanone is largely governed by its two functional groups:

  • The thiol (-SH) group is responsible for:

    • Nucleophilic reactions

    • Metal coordination

    • Oxidation to disulfides

    • Strong contribution to aroma properties

  • The ketone group contributes to:

    • Electrophilic reactions

    • Condensation reactions

    • Reduction to alcohols

    • Carbonyl addition chemistry

The compound is classified as a ketone in chemical taxonomy systems , though its reactivity profile extends beyond typical ketone chemistry due to the presence of the thiol group. The proximity of these two functional groups can lead to intramolecular interactions under certain conditions, influencing the compound's reactivity patterns.

Synthesis Methods

Several synthetic routes have been developed to produce 4-Mercapto-2-butanone, each with its advantages and limitations. The most common methods are outlined below.

From Methyl Vinyl Ketone and Hydrogen Sulfide

One of the most direct routes to synthesize 4-Mercapto-2-butanone involves the reaction of methyl vinyl ketone with hydrogen sulfide. This approach utilizes a Michael addition mechanism, where the nucleophilic hydrogen sulfide attacks the electrophilic β-carbon of the α,β-unsaturated ketone .

A detailed synthesis procedure using this method includes:

  • Preparation of a reaction mixture containing methylbenzylamine starch catalyst (DS = 0.35) and methanol in a four-necked flask

  • Cooling the mixture to 20°C

  • Introduction of the methyl vinyl ketone solution (diluted in methanol)

  • Passing hydrogen sulfide gas through the reaction solution

  • Monitoring by liquid chromatography until reaction completion

  • Vacuum distillation of the filtrate, collecting the fraction with boiling point 75-77°C

This method has demonstrated high efficiency, with:

From 4-Bromo-2-butanone

Another effective approach involves the reduction of 4-bromo-2-butanone with sodium hydrosulfide (NaHS) . This nucleophilic substitution reaction replaces the bromine leaving group with the thiol functionality:

  • 4-Bromo-2-butanone is treated with NaHS under appropriate conditions

  • The substitution occurs at the 4-position

  • The reaction produces 4-Mercapto-2-butanone and sodium bromide as a byproduct

From Methyl Vinyl Ketone and Thioacetamide

A third synthetic route employs thioacetamide as the sulfur source in reaction with methyl vinyl ketone . This method offers an alternative to using hydrogen sulfide gas, which can be challenging to handle due to its toxicity and unpleasant odor.

Patented Process

A patented process has been developed for the synthesis of 4-Mercapto-2-butanone from methyl vinyl ketone and hydrogen sulfide, conducted at 12-15°C . This carefully controlled temperature range likely optimizes the reaction selectivity and minimizes side reactions.

Table 2: Comparison of Synthesis Methods for 4-Mercapto-2-butanone

MethodStarting MaterialsConditionsYieldAdvantagesReference
Michael additionMethyl vinyl ketone, H₂SMethanol, 20°C, 1h, inert atmosphere75%High yield, good selectivity
Nucleophilic substitution4-Bromo-2-butanone, NaHSNot specifiedNot specifiedSimple reaction mechanism
Thioacetamide methodMethyl vinyl ketone, thioacetamideNot specifiedNot specifiedAvoids H₂S handling
Patented processMethyl vinyl ketone, H₂S12-15°CNot specifiedOptimized temperature control

Applications and Uses

4-Mercapto-2-butanone has found applications in multiple fields, leveraging its unique structural features and chemical properties.

Chemical Synthesis

4-Mercapto-2-butanone serves as a synthesis reagent in organic chemistry . Its dual functionality makes it a versatile building block for more complex molecules, particularly those requiring both carbonyl and sulfur-containing moieties. The compound can participate in a wide range of reactions, including:

  • Nucleophilic additions via the thiol group

  • Carbonyl condensations

  • Reduction/oxidation reactions

  • Coupling reactions

These capabilities make 4-Mercapto-2-butanone valuable in pharmaceutical synthesis, material science, and specialty chemical production.

Analytical Methods

The identification and quantification of 4-Mercapto-2-butanone typically involve chromatographic techniques due to its volatile nature and distinctive functional groups.

Gas Chromatography

Gas chromatography (GC) represents an effective method for analyzing 4-Mercapto-2-butanone, especially when coupled with mass spectrometry (GC-MS) for structural confirmation . The compound's retention index on non-polar columns provides a characteristic identification parameter.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides structural confirmation of 4-Mercapto-2-butanone and related compounds. The technique typically employs:

  • ¹H NMR to identify hydrogen environments

  • ¹³C NMR to characterize carbon centers

  • 2D techniques such as HSQC (heteronuclear single quantum coherence) for structural validation

Related Compounds

4-Mercapto-2-butanone belongs to a family of thiol-containing flavor compounds that share similar structural elements and applications.

4-(Methylthio)-2-butanone

4-(Methylthio)-2-butanone (C₅H₁₀OS) represents a closely related compound where the thiol group is methylated to form a sulfide (thioether) functionality . This compound has been reported to occur naturally in Flavobacterium and Nicotiana tabacum (tobacco) . The methylation of the sulfur atom significantly alters the compound's organoleptic properties and chemical reactivity compared to 4-Mercapto-2-butanone.

4-Mercapto-4-methyl-2-pentanone (4MMP)

4MMP is another related thiol compound that has been extensively studied for its flavor contributions in wine. This compound contributes blackcurrant and catty flavors to Sauvignon blanc wine and plays a vital role in its aromatic complexity . The compound is typically released from cysteine-conjugated precursors by enzymatic action during fermentation.

1-Mercapto-2-butanone

This appears to be an isomer or alternative naming of 4-Mercapto-2-butanone, having the same molecular formula (C₄H₈OS) and nearly identical molecular weight . The positioning of the functional groups differentiates these isomers, affecting their chemical properties and organoleptic characteristics.

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